5-(3,4-dichlorophenyl)-1-(4-(difluoromethoxy)phenyl)-2-(methylthio)-1H-imidazole
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Overview
Description
5-(3,4-Dichlorophenyl)-1-(4-(difluoromethoxy)phenyl)-2-(methylthio)-1H-imidazole is a synthetic organic compound characterized by its complex structure, which includes dichlorophenyl, difluoromethoxyphenyl, and methylthio groups attached to an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,4-dichlorophenyl)-1-(4-(difluoromethoxy)phenyl)-2-(methylthio)-1H-imidazole typically involves multi-step organic reactions. One common method starts with the preparation of the imidazole core, followed by the introduction of the dichlorophenyl and difluoromethoxyphenyl groups through nucleophilic substitution reactions. The methylthio group is often introduced via a thiolation reaction using methylthiolating agents under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain precise control over reaction conditions such as temperature, pressure, and reagent concentrations. Purification steps such as recrystallization, chromatography, and distillation are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylthio group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the imidazole ring or the aromatic substituents, potentially altering the electronic properties of the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions, including acidic or basic environments.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, 5-(3,4-dichlorophenyl)-1-(4-(difluoromethoxy)phenyl)-2-(methylthio)-1H-imidazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. Its ability to modulate biological pathways makes it a candidate for drug discovery and development.
Medicine
The compound’s potential therapeutic properties are of interest in medicinal chemistry. It may exhibit activity against certain diseases or conditions, making it a subject of pharmacological studies.
Industry
In the industrial sector, this compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its stability and reactivity profile make it suitable for various applications.
Mechanism of Action
The mechanism of action of 5-(3,4-dichlorophenyl)-1-(4-(difluoromethoxy)phenyl)-2-(methylthio)-1H-imidazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels, leading to modulation of biological pathways. The exact mechanism depends on the context of its use, such as its role in inhibiting or activating certain biological processes.
Comparison with Similar Compounds
Similar Compounds
- 5-(3,4-Dichlorophenyl)-1-phenyl-2-(methylthio)-1H-imidazole
- 5-(3,4-Dichlorophenyl)-1-(4-methoxyphenyl)-2-(methylthio)-1H-imidazole
- 5-(3,4-Dichlorophenyl)-1-(4-fluorophenyl)-2-(methylthio)-1H-imidazole
Uniqueness
Compared to similar compounds, 5-(3,4-dichlorophenyl)-1-(4-(difluoromethoxy)phenyl)-2-(methylthio)-1H-imidazole is unique due to the presence of the difluoromethoxy group. This group can significantly influence the compound’s electronic properties, reactivity, and interactions with biological targets, potentially enhancing its efficacy and selectivity in various applications.
Properties
IUPAC Name |
5-(3,4-dichlorophenyl)-1-[4-(difluoromethoxy)phenyl]-2-methylsulfanylimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Cl2F2N2OS/c1-25-17-22-9-15(10-2-7-13(18)14(19)8-10)23(17)11-3-5-12(6-4-11)24-16(20)21/h2-9,16H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMUHRJUMYAOUJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C(N1C2=CC=C(C=C2)OC(F)F)C3=CC(=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Cl2F2N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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